B 746

Description

Structure

3D Structure

Properties

IUPAC Name |

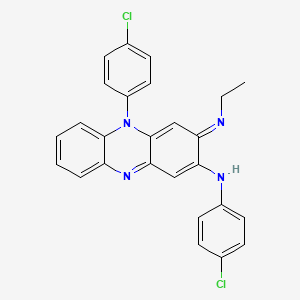

N,5-bis(4-chlorophenyl)-3-ethyliminophenazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20Cl2N4/c1-2-29-22-16-26-24(15-23(22)30-19-11-7-17(27)8-12-19)31-21-5-3-4-6-25(21)32(26)20-13-9-18(28)10-14-20/h3-16,30H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKKMDXGWCEUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103051-26-9 | |

| Record name | B 746 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103051269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Action of N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Clofazimine, a critical antimycobacterial agent. The document details a common batch synthesis process, presents key quantitative data, and illustrates the primary mechanisms of action and associated signaling pathways.

Note on the Target Compound: The requested compound is N,5-bis(4-chlorophenyl)-3-(ethyl imino)-3,5-dihydro-2-phenazinamine. The vast majority of published literature, and the clinically approved drug, is the isopropyl analogue, known as Clofazimine (N,5-bis(4-chlorophenyl)-3-(isopropyl imino)-3,5-dihydro-2-phenazinamine). The synthesis protocols and mechanism of action detailed herein pertain to Clofazimine. The synthesis of the ethylimino derivative would likely follow an analogous final step, substituting isopropylamine with ethylamine.

Synthesis of Clofazimine

Clofazimine is a riminophenazine dye synthesized through a multi-step process. A common and well-documented batch synthesis route begins with the condensation of p-chloroaniline and o-nitrofluorobenzene. This is followed by reduction, oxidative cyclization to form the phenazine core, and a final condensation with isopropylamine.

Quantitative Synthesis Data

The following table summarizes the quantitative data for a representative batch synthesis of Clofazimine, highlighting the yield and duration of each principal step.

| Step | Reaction Stage | Reactants | Key Reagents/Catalysts | Reaction Time (hours) | Isolated Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | o-nitrofluorobenzene, p-chloroaniline | Potassium hydroxide | - | 30 |

| 2 | Nitro Group Reduction | N-(4-chlorophenyl)-2-nitroaniline | H₂, Palladium on carbon | 16 | 90 |

| 3 | Oxidative Cyclization | N¹-(4-chlorophenyl)benzene-1,2-diamine | Ferric chloride, HCl, Acetic acid | - | 67 |

| 4 | Imine Formation | Phenazine hydrochloride salt | Isopropylamine, Acetic acid | - | 79 |

| Total | Overall Process | ~64 | ~12.7 (calculated) |

Experimental Protocol: Batch Synthesis

This section provides a detailed methodology for the batch synthesis of Clofazimine.

Step 1: Synthesis of N-(4-chlorophenyl)-2-nitroaniline (4)

-

To a solution of o-nitrofluorobenzene and p-chloroaniline in a suitable polar aprotic solvent (e.g., DMSO), add potassium hydroxide as a base.[1]

-

Stir the reaction mixture at an appropriate temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform a standard aqueous workup. The crude product is then purified, typically by recrystallization, to afford the nitro-adduct 4 .[1] An isolated yield of approximately 30% can be expected.[1]

Step 2: Synthesis of N¹-(4-chlorophenyl)benzene-1,2-diamine (5)

-

Dissolve the N-(4-chlorophenyl)-2-nitroaniline intermediate 4 in a suitable solvent such as methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus).[1]

-

Stir the reaction vigorously for approximately 16 hours or until the starting material is consumed.[1]

-

After the reaction is complete, filter the mixture to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the diamine intermediate 5 . This step typically proceeds with a high isolated yield of around 90%.[1]

Step 3: Synthesis of the Phenazine Hydrochloride Core (6)

-

Treat the diamine intermediate 5 with ferric chloride (FeCl₃) in the presence of hydrochloric acid (HCl) and acetic acid.[1]

-

This reaction facilitates an oxidative cyclization to form the core phenazine ring structure.

-

The resulting product precipitates as a hydrochloride salt 6 .

-

Isolate the solid product by filtration and wash with a suitable solvent to remove impurities. An isolated yield of 67% is reported for this step.[1]

Step 4: Synthesis of Clofazimine (1)

-

React the phenazine hydrochloride salt 6 with isopropylamine.[1]

-

Use acetic acid as a catalyst to promote the imine formation.[1]

-

This reaction can be efficiently carried out under microwave irradiation to reduce reaction time.[1]

-

After the reaction is complete, purify the crude product by chromatography or recrystallization to obtain the final clofazimine drug 1 . This final step has a reported yield of 79%.[1]

Synthesis Workflow Diagram

Caption: Batch synthesis workflow for Clofazimine.

Mechanism of Action

The antimicrobial and anti-inflammatory effects of Clofazimine are multifaceted, involving direct interaction with bacterial DNA, generation of reactive oxygen species (ROS), and modulation of host immune responses.

Antimicrobial Mechanism

Clofazimine's primary bactericidal activity against Mycobacterium species is attributed to a dual mechanism:

-

DNA Binding: As a lipophilic phenazine dye, Clofazimine preferentially binds to the guanine bases of bacterial DNA.[2] This interaction is thought to block the template function of the DNA, thereby inhibiting bacterial replication and transcription.[3]

-

Reactive Oxygen Species (ROS) Generation: Clofazimine can undergo redox cycling. It acts as an artificial electron acceptor in the bacterial respiratory chain, shunting electrons away from their normal pathway.[4] The reduced form of Clofazimine is then re-oxidized by molecular oxygen, leading to the production of cytotoxic ROS, such as superoxide and hydrogen peroxide.[3][4] These ROS cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.[3]

Caption: Dual antimicrobial mechanism of Clofazimine.

Immunomodulatory Effects and Signaling

Beyond its direct antimicrobial actions, Clofazimine possesses significant anti-inflammatory and immunomodulatory properties. This is particularly relevant in the management of leprosy reactions like erythema nodosum leprosum.[2] Recent studies have shown that Clofazimine can inhibit key innate immune signaling pathways.

Specifically, Clofazimine has been demonstrated to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[5] This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines. By suppressing NF-κB activation, Clofazimine can reduce the production of cytokines such as IL-6, TNF-α, and IL-1β, thereby dampening the inflammatory response.[5]

Caption: Inhibition of the NF-κB signaling pathway by Clofazimine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Clofazimine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. What is the mechanism of Clofazimine? [synapse.patsnap.com]

- 4. Frontiers | Clofazimine for the treatment of tuberculosis [frontiersin.org]

- 5. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine, is a lipophilic riminophenazine dye with significant antimycobacterial and anti-inflammatory properties.[1][2] Initially developed for tuberculosis, it has become a cornerstone in the multi-drug therapy for leprosy.[3] This technical guide provides an in-depth analysis of the core physicochemical properties of Clofazimine, offering detailed experimental protocols for their determination and exploring its mechanism of action through signaling pathway diagrams. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, understanding its pharmacokinetic profile, and ensuring therapeutic efficacy.

General Properties

Clofazimine is a dark red crystalline solid.[4][5] It is a weakly basic compound that is practically insoluble in water.[5]

| Property | Value | Source |

| Molecular Formula | C27H22Cl2N4 | [1][3][4][5][6] |

| Molecular Weight | 473.4 g/mol | [4][6] |

| Appearance | Dark red crystals | [4] |

| CAS Number | 2030-63-9 | [3][5] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters of Clofazimine.

| Parameter | Value | Reference |

| Melting Point | 210-212 °C | [3][4][6] |

| Solubility | ||

| Water | 0.225 mg/L (virtually insoluble) | [2][6] |

| Ethanol (96%) | Very slightly soluble | [5] |

| Methylene Chloride | Soluble | [5] |

| DMSO | ~1 mg/ml | |

| DMF | ~2 mg/ml | |

| LogP (octanol/water) | 7.66 | [2][6] |

| pKa | 8.51 | [2][6] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible and accurate determination of physicochemical properties.

Workflow for Physicochemical Characterization

A logical workflow ensures a comprehensive characterization of a new or existing API.

References

- 1. Clofazimine | C27H22Cl2N4 | CID 2794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of Clofazimine? [synapse.patsnap.com]

- 6. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Structure Elucidation of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, a compound belonging to the riminophenazine class of molecules. Riminophenazines, most notably clofazimine, are recognized for their therapeutic properties, including antibacterial and anti-inflammatory activities. The precise determination of their molecular structure is paramount for understanding their mechanism of action, optimizing their biological activity, and ensuring safety and efficacy in drug development.

While specific experimental data for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine is not extensively published, this guide will draw upon the well-established analytical techniques and data from closely related clofazimine analogs to present a complete workflow for its structural characterization.

Overview of the Structure Elucidation Workflow

The structural confirmation of a synthesized organic molecule like N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine relies on a synergistic combination of spectroscopic and analytical techniques. Each method provides unique insights into the molecular architecture, and together they offer a complete and unambiguous structural assignment.

Caption: A typical workflow for the synthesis, purification, and structural elucidation of a novel organic compound.

Synthesis and Purification

The synthesis of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine would likely follow established protocols for clofazimine analogs. These multi-step syntheses often involve the condensation of substituted anilines and other precursors to form the core phenazine ring system, followed by the introduction of the ethylimino group.

General Experimental Protocol for Synthesis (Hypothetical):

A common route to clofazimine analogs involves the reaction of a substituted phenazine with an appropriate amine. The synthesis of the target compound could be envisioned as a two-step process:

-

Synthesis of the Phenazine Core: Condensation of 2-nitro-5-chloroaniline with 4-chloroaniline to form the N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydro-2-phenazinamine intermediate.

-

Introduction of the Ethylimino Group: Reaction of the intermediate with ethylamine to yield the final product.

Purification Protocol:

Following synthesis, the crude product is purified to remove unreacted starting materials, byproducts, and other impurities.

-

Column Chromatography: The crude reaction mixture is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.

-

Recrystallization: The fractions containing the desired product are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

-

Purity Assessment: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Spectroscopic and Analytical Data

The following sections detail the expected data from various analytical techniques used to confirm the structure of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule.

Experimental Protocol:

-

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

-

Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Analysis: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₂₆H₂₀Cl₂N₄ |

| Exact Mass | 458.1119 |

| [M+H]⁺ (Calculated) | 459.1192 |

| [M+H]⁺ (Observed) | Within 5 ppm of calculated |

The observed mass-to-charge ratio (m/z) of the protonated molecule should be in close agreement with the calculated value, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment of each proton and carbon atom.

Experimental Protocol:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

Expected ¹H NMR Data (Hypothetical Chemical Shifts):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | m | 14H |

| -N-CH₂-CH₃ | 3.2 - 3.5 | q | 2H |

| -N-CH₂-CH₃ | 1.2 - 1.4 | t | 3H |

| -NH- | ~9.0 | s (broad) | 1H |

Expected ¹³C NMR Data (Hypothetical Chemical Shifts):

| Carbons | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

| C=N | 155 - 165 |

| -N-CH₂-CH₃ | 40 - 45 |

| -N-CH₂-CH₃ | 14 - 18 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3400 | N-H stretch | Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic (ethyl group) |

| 1600 - 1650 | C=N stretch | Imine |

| 1450 - 1600 | C=C stretch | Aromatic |

| 1000 - 1100 | C-Cl stretch | Aryl chloride |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive 3D structure of the molecule in the solid state.

Experimental Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions.

Expected Crystallographic Data:

The analysis would yield precise bond lengths, bond angles, and the overall conformation of the molecule, confirming the connectivity established by NMR and MS.

Data Integration and Structure Confirmation

The final step in the structure elucidation process is the integration of all the data from the different analytical techniques.

Caption: Integration of data from multiple analytical techniques to confirm the final molecular structure.

The molecular formula from HRMS provides the foundation. The functional groups identified by IR spectroscopy are then mapped onto the proposed structure. The detailed connectivity and the chemical environment of each atom are established through ¹H and ¹³C NMR. Finally, X-ray crystallography offers the ultimate confirmation of the 3D structure. The consistency across all these datasets provides a high degree of confidence in the elucidated structure of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine.

This comprehensive approach ensures the unambiguous structural assignment of novel compounds, a critical step in the journey of drug discovery and development.

A Comprehensive Technical Guide to the Biological Activity of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine, is a lipophilic riminophenazine dye with a well-established role in the treatment of leprosy. Beyond its antimycobacterial properties, Clofazimine exhibits a broad spectrum of biological activities, including anti-inflammatory and anticancer effects. This technical guide provides an in-depth overview of the multifaceted biological activities of Clofazimine, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

Clofazimine is a synthetic phenazine dye first synthesized in the 1950s. It is primarily recognized for its slow bactericidal action against Mycobacterium leprae, the causative agent of leprosy. Its therapeutic applications have since expanded to include other mycobacterial infections and various inflammatory conditions. The unique chemical structure of Clofazimine underpins its diverse biological functions, which are primarily attributed to its ability to interfere with nucleic acid synthesis, generate reactive oxygen species (ROS), and modulate host immune responses. This guide delves into the core biological activities of Clofazimine, providing a detailed examination of its mechanisms of action supported by experimental evidence.

Quantitative Biological Activity Data

The biological efficacy of Clofazimine has been quantified across various studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MIC) against various mycobacteria and half-maximal inhibitory concentrations (IC50) against cancer cell lines.

Table 1: Antimycobacterial Activity of Clofazimine

| Mycobacterium Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| M. tuberculosis (drug-susceptible) | 0.25 - 0.5 | - | - | [1] |

| M. avium complex | 0.031 - 8 | - | - | [2] |

| M. abscessus | 0.031 - 16 | - | - | [2] |

| M. leprae | 0.0001 (in mice) | - | - | [3] |

MIC values can vary based on the specific strain and testing methodology.

Table 2: Anticancer Activity of Clofazimine

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| U266 | Multiple Myeloma | 9.8 ± 0.7 | [4] |

| WIL | Non-small-cell bronchial carcinoma | 10.2 | [5] |

Key Biological Activities and Mechanisms of Action

Clofazimine's biological effects are mediated through several distinct yet interconnected mechanisms.

Antimycobacterial Activity

The primary mechanism of Clofazimine's antimycobacterial action involves binding to the guanine bases of bacterial DNA, which disrupts the DNA template and inhibits bacterial replication[6]. Additionally, Clofazimine is believed to generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, within the mycobacteria, leading to oxidative stress and cell death.

Anti-inflammatory Activity

Clofazimine possesses significant anti-inflammatory properties. A key mechanism is the inhibition of T-lymphocyte activation and proliferation. It has been shown to interfere with the calcineurin-NFAT signaling pathway, a critical pathway for the transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2). Furthermore, Clofazimine can modulate the NF-κB signaling pathway, a central regulator of inflammation.

Anticancer Activity

The anticancer effects of Clofazimine are linked to its ability to induce apoptosis in cancer cells. This is achieved through the disruption of mitochondrial membrane potential and the activation of caspases. The generation of ROS also likely contributes to its cytotoxic effects on malignant cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Clofazimine and a typical experimental workflow.

Signaling Pathways

Caption: Clofazimine-induced ROS generation in mycobacteria.

Caption: Inhibition of the Calcineurin-NFAT pathway by Clofazimine.

Experimental Workflow

Caption: General experimental workflow for assessing Clofazimine's activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of Clofazimine.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted for determining the MIC of Clofazimine against mycobacteria.

Materials:

-

96-well microtiter plates

-

Mycobacterial culture in appropriate broth medium (e.g., Middlebrook 7H9)

-

Clofazimine stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile broth medium

-

Incubator at the appropriate temperature for the mycobacterial species

-

Microplate reader (optional)

Procedure:

-

Preparation of Clofazimine Dilutions: a. In a 96-well plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the Clofazimine stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

Inoculum Preparation: a. Grow the mycobacterial strain to mid-log phase. b. Adjust the turbidity of the culture to match a 0.5 McFarland standard. c. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation and Incubation: a. Add 100 µL of the prepared inoculum to each well containing the Clofazimine dilutions. b. Include a positive control (inoculum without drug) and a negative control (broth only). c. Seal the plates and incubate at the optimal temperature for the specific mycobacterial species for the required duration (can be several days to weeks).

-

MIC Determination: a. The MIC is the lowest concentration of Clofazimine that completely inhibits visible growth of the mycobacteria. b. Growth can be assessed visually or by measuring the optical density (OD) using a microplate reader.

Determination of IC50 by MTT Assay

This protocol is for assessing the cytotoxic effect of Clofazimine on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Clofazimine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: a. Prepare serial dilutions of Clofazimine in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the different concentrations of Clofazimine to the wells. c. Include a vehicle control (medium with the same concentration of solvent used for the drug stock). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Mix gently to ensure complete solubilization. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: a. The percentage of cell viability is calculated relative to the vehicle control. b. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol outlines the detection of intracellular ROS production induced by Clofazimine.

Materials:

-

Cells of interest (e.g., macrophages or bacteria)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Clofazimine

-

Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Preparation and Staining: a. Culture the cells to the desired confluency. b. Wash the cells with PBS. c. Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in PBS) for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Drug Treatment: a. Wash the cells to remove excess DCFH-DA. b. Treat the cells with Clofazimine at the desired concentration. Include a positive control (e.g., H2O2) and a negative control (untreated cells).

-

ROS Detection: a. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). b. Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm), or visualize the fluorescence using a fluorescence microscope or quantify the percentage of fluorescent cells using a flow cytometer.

Conclusion

N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) is a versatile therapeutic agent with a range of biological activities that extend beyond its traditional use in leprosy treatment. Its mechanisms of action, involving DNA interference, ROS generation, and immunomodulation, present opportunities for its repurposing in other infectious diseases, inflammatory disorders, and oncology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing molecule. Future investigations should focus on elucidating more detailed molecular interactions and pathways to optimize its clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Anti-cancer effect of clofazimine as a single agent and in combination with cisplatin on U266 multiple myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

An In-depth Technical Guide on the Core Mechanism of Action of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine (B663), is a lipophilic riminophenazine dye with a multifaceted mechanism of action, exhibiting both antimycobacterial and anti-inflammatory properties. Initially developed for the treatment of tuberculosis, it has become a cornerstone in the management of leprosy and is increasingly repurposed for multidrug-resistant tuberculosis (MDR-TB) and nontuberculous mycobacterial (NTM) infections. This technical guide provides a comprehensive overview of the core mechanisms of action of Clofazimine, detailing its molecular interactions, effects on cellular pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Antimycobacterial Mechanism of Action

Clofazimine's antimycobacterial activity is not attributed to a single target but rather to a combination of effects that disrupt the fundamental processes of the mycobacterial cell. The primary proposed mechanisms include interference with the mycobacterial cell membrane, disruption of the electron transport chain, and the generation of reactive oxygen species (ROS).

Disruption of Mycobacterial Cell Membrane and Ion Transport

Clofazimine's lipophilic nature allows it to accumulate within the mycobacterial cell membrane. It is proposed that Clofazimine interacts with membrane phospholipids, leading to the generation of antimicrobial lysophospholipids. This synergistic action disrupts membrane integrity, interferes with ion transport, particularly potassium uptake, and ultimately impairs ATP synthesis, which is crucial for bacterial survival.

Interference with the Electron Transport Chain and Generation of Reactive Oxygen Species (ROS)

A compelling theory for Clofazimine's bactericidal effect involves its interaction with the mycobacterial electron transport chain. Clofazimine acts as an artificial electron acceptor, competing with menaquinone, the natural electron carrier. It is reduced by the type II NADH:quinone oxidoreductase (NDH-2), a key enzyme in the respiratory chain of mycobacteria. The reduced form of Clofazimine is then auto-oxidized in the presence of oxygen, leading to the production of superoxide radicals and other reactive oxygen species (ROS). This redox cycling creates a state of oxidative stress within the bacterium, damaging cellular components and leading to cell death. Evidence supporting this mechanism includes the observation that mycobacteria grown in the presence of antioxidants exhibit increased resistance to Clofazimine.

Immunomodulatory and Anti-inflammatory Mechanism of Action

Beyond its direct antimicrobial effects, Clofazimine possesses significant immunomodulatory and anti-inflammatory properties, which are particularly relevant in the treatment of leprosy reactions, such as Erythema Nodosum Leprosum (ENL).

Modulation of T-Lymphocyte Activity

Clofazimine has been shown to inhibit the activation and proliferation of T-lymphocytes, key players in the adaptive immune response. This contributes to its anti-inflammatory effects by dampening the cellular immune responses that can lead to tissue damage in chronic inflammatory conditions.

Effects on Cytokine Production

Clofazimine influences the production of various cytokines. It has been observed to enhance the production of Interleukin-1 receptor antagonist (IL-1RA), a natural inhibitor of the pro-inflammatory cytokine IL-1β. Conversely, it can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. This modulation of the cytokine balance contributes to its systemic anti-inflammatory effects.

Quantitative Data

The following tables summarize the in vitro activity of Clofazimine against various mycobacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Clofazimine against Mycobacterium tuberculosis

| Isolate Type | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Drug-susceptible | 10 | 0.125 - 0.5 | 0.25 | 0.5 | [1] |

| Multidrug-resistant (MDR) | 80 | 0.06 - 1.2 | 0.25 | 0.5 | [1] |

| MDR/XDR-TB | 55 | 0.06 - >2.0 | 0.5 | 1.0 | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Clofazimine against Nontuberculous Mycobacteria (NTM)

| Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Mycobacterium avium complex (MAC) | 133 | 0.031 - 8 | 0.25 | 1.0 | [3] |

| Mycobacterium abscessus | 40 | 0.031 - 16 | 1.0 | 4.0 | [3] |

| Drug-susceptible NTM | 303 | ≤ 0.25 (in 79% of isolates) | - | - | [4] |

| Clarithromycin-resistant NTM | 57 | ≤ 0.25 (in 82% of isolates) | - | - | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.

Protocol:

-

Prepare a stock solution of Clofazimine in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the Clofazimine stock solution in 96-well microtiter plates containing appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Inoculate each well with a standardized suspension of the mycobacterial strain to be tested.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plates at 37°C for the appropriate duration (typically 7-14 days for M. tuberculosis).

-

The MIC is defined as the lowest concentration of Clofazimine that completely inhibits visible growth of the mycobacteria.[3]

Measurement of Mycobacterial Membrane Potential

Method: The fluorescent dye 3,3'-Diethyloxacarbocyanine Iodide (DiOC₂(3)) is used to assess bacterial membrane potential via flow cytometry.

Protocol:

-

Culture mycobacteria to mid-log phase in an appropriate broth medium.

-

Wash the bacterial cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS to a concentration of approximately 10⁶ cells/mL.

-

Add DiOC₂(3) to the cell suspension to a final concentration of 30 µM.

-

Incubate at 37°C for 30 minutes to allow the dye to partition into the cells.

-

Treat the cells with the desired concentrations of Clofazimine. A protonophore such as CCCP can be used as a positive control for membrane depolarization.

-

Analyze the fluorescence of the bacterial population using a flow cytometer. The ratio of red to green fluorescence is used to determine changes in membrane potential, with a decrease in this ratio indicating depolarization.

T-Cell Proliferation Assay

Method: The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is used to measure T-cell proliferation by flow cytometry.

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% fetal bovine serum (FBS).

-

Wash the cells twice with complete culture medium.

-

Culture the CFSE-labeled cells in 96-well plates in the presence or absence of a T-cell stimulus (e.g., phytohemagglutinin or anti-CD3/CD28 beads) and varying concentrations of Clofazimine.

-

After 3-5 days of incubation, harvest the cells and analyze by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.[5][6][7][8][9]

Quantification of Cytokine Production

Method: Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cytokines such as TNF-α and IL-1RA in cell culture supernatants.

Protocol:

-

Culture macrophages (e.g., human monocyte-derived macrophages or a murine macrophage cell line like RAW 264.7) in 24-well plates.

-

Treat the cells with varying concentrations of Clofazimine for a specified period.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.

-

Collect the cell culture supernatants.

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-1RA).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Add the cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Resistance Mechanisms

Resistance to Clofazimine in M. tuberculosis is primarily associated with mutations in the Rv0678 gene.[10][11][12][13] This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Mutations in Rv0678 lead to the upregulation of this efflux pump, which actively transports Clofazimine out of the bacterial cell, thereby reducing its intracellular concentration and efficacy.

Identification of Resistance Mutations

Method: Polymerase Chain Reaction (PCR) and Sanger sequencing are used to identify mutations in the Rv0678 gene.

Protocol:

-

Isolate genomic DNA from Clofazimine-resistant and -susceptible M. tuberculosis strains.

-

Design primers to amplify the entire coding sequence and promoter region of the Rv0678 gene.

-

Perform PCR using the isolated genomic DNA as a template.

-

Purify the PCR products.

-

Sequence the purified PCR products using the Sanger sequencing method.

-

Align the obtained sequences with the wild-type Rv0678 sequence from a reference strain (e.g., H37Rv) to identify any mutations.[10][12][13]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual mechanism of action of Clofazimine.

Caption: Workflow for identifying Clofazimine resistance mutations.

Conclusion

N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) is a crucial antimycobacterial and anti-inflammatory agent with a complex and multifaceted mechanism of action. Its ability to disrupt the mycobacterial cell membrane, interfere with the electron transport chain to generate ROS, and modulate the host immune response underscores its therapeutic efficacy. A thorough understanding of these mechanisms, supported by robust experimental data and protocols, is essential for the continued development and optimization of Clofazimine-based therapies and for overcoming the challenges of drug resistance. This technical guide provides a foundational resource for researchers and clinicians working to harness the full potential of this important drug.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Minimal Inhibitory Concentration of Clofazimine Among Clinical Isolates of Nontuberculous Mycobacteria and Its Impact on Treatment Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. bu.edu [bu.edu]

- 7. mucosalimmunology.ch [mucosalimmunology.ch]

- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 9. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Identification of novel mutations associated with clofazimine resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel mutations associated with clofazimine resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Spectral Analysis of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine is a complex heterocyclic compound belonging to the phenazine class of molecules. Compounds in this family are of significant interest due to their diverse biological activities, including potential applications in drug development. A thorough structural elucidation using modern spectroscopic techniques is paramount for confirming the identity, purity, and stereochemistry of such molecules. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectral Data

The spectral data for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine has been predicted based on its constituent functional groups and overall molecular structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be complex due to the number of aromatic protons and the asymmetry in the molecule. The predicted chemical shifts (δ) are provided in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (Phenazine Core) | 7.0 - 8.0 | Multiplet | 6H |

| Aromatic Protons (4-chlorophenyl groups) | 7.2 - 7.6 | Multiplet | 8H |

| -NH- Proton | 5.0 - 6.0 | Broad Singlet | 1H |

| =N-CH₂-CH₃ (Methylene) | 3.2 - 3.6 | Quartet | 2H |

| =N-CH₂-CH₃ (Methyl) | 1.2 - 1.5 | Triplet | 3H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show a number of signals corresponding to the inequivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (C-Cl) | 130 - 135 |

| Aromatic Carbons (C-H) | 115 - 130 |

| Aromatic Carbons (C-N) | 135 - 150 |

| Imine Carbon (=N-) | 155 - 165 |

| =N-CH₂-CH₃ (Methylene) | 40 - 45 |

| =N-CH₂-CH₃ (Methyl) | 14 - 18 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=N Stretch (Imine) | 1640 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 1000 - 1100 | Strong |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) could be employed. The predicted data below assumes ESI. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z Value | Assignment | Notes |

| [M+H]⁺ | Molecular Ion | The most abundant ion in the molecular ion cluster. |

| [M+H+2]⁺ | Isotope Peak | Due to the presence of one ³⁷Cl atom. |

| [M+H+4]⁺ | Isotope Peak | Due to the presence of two ³⁷Cl atoms. |

| Fragments | Loss of ethyl group, chlorophenyl group, etc. | The fragmentation pattern will be complex. |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with signals of interest.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

A common method for solid samples is the Potassium Bromide (KBr) pellet technique.[1][2]

-

Sample Preparation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).[1]

-

Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate before analysis.[3]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable method for this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the mass spectrometer's mobile phase if coupled with liquid chromatography.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flow rates) to achieve a stable ion signal.

-

Acquire the mass spectrum in the desired mass range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[4]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a novel organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

"in silico modeling of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine"

Abstract

N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydro-2-phenazinamine, commonly known as clofazimine, is a well-established anti-leprosy agent currently repurposed as a core second-line drug for drug-resistant tuberculosis.[1][2] Its potential applications are expanding, with research exploring its efficacy as an anti-cancer and antiviral agent, notably against SARS-CoV-2.[3][4][5] This technical guide provides an in-depth overview of the in silico modeling of clofazimine, focusing on its mechanism of action, pharmacokinetic properties, and molecular interactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods in the study of this multifaceted drug. This document summarizes key quantitative data, outlines detailed experimental protocols for computational analyses, and visualizes complex biological and experimental workflows.

Introduction to Clofazimine and In Silico Modeling

Clofazimine is a lipophilic riminophenazine dye with a complex and not fully elucidated mechanism of action. It is known to accumulate in tissues, particularly within macrophages.[3] Computational, or in silico, modeling has become an indispensable tool in modern drug discovery and development, offering insights into drug-protein interactions, predicting pharmacokinetic and pharmacodynamic profiles, and elucidating mechanisms of action at a molecular level. For a drug like clofazimine, with its diverse therapeutic targets and potential for drug-drug interactions, in silico approaches are crucial for optimizing its clinical use and exploring new therapeutic avenues.

This guide will delve into two primary areas of clofazimine's in silico analysis: molecular docking studies to understand its binding to various protein targets, and pharmacokinetic modeling to predict its metabolic fate and interaction with other drugs.

Molecular Docking Studies of Clofazimine

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies have been instrumental in identifying and characterizing the binding of clofazimine to several key protein targets.

Target: Human Raf1 Kinase Inhibitory Protein (hRKIP)

In silico studies have shown that clofazimine binds to a hydrophobic pocket of the human Raf1 kinase inhibitory protein (hRKIP).[6] This interaction is significant as it modulates the Ras/Raf1/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival.

-

Protein and Ligand Preparation:

-

The three-dimensional structure of hRKIP is obtained from the Protein Data Bank (PDB ID: 2L7W).[2]

-

The structure is prepared by removing water molecules, adding polar hydrogens, and assigning atomic charges.

-

The 3D structure of clofazimine is generated and energy-minimized using a suitable chemistry software package.

-

-

Binding Site Definition:

-

The binding site on hRKIP is defined based on experimental data, such as from Nuclear Magnetic Resonance (NMR) spectroscopy, which identifies amino acid residues with significant chemical shift perturbations upon ligand binding.[2] Key residues identified include P74, S75, K80, P111, P112, V177, and P178.[2]

-

-

Docking Simulation:

-

Scoring and Analysis:

-

The resulting poses are scored using a function like ChemPLP to evaluate the fitness of the ligand in the binding pocket.[2]

-

The lowest energy conformation with the highest score is selected for detailed analysis of the interactions (e.g., hydrophobic interactions, hydrogen bonds).

-

Target: SARS-CoV-2 Spike Protein

Recent studies have identified clofazimine as an inhibitor of SARS-CoV-2 entry.[4][5] Molecular docking has been employed to determine its binding site on the viral spike protein, specifically within the S2 subunit, which is crucial for membrane fusion.[4][5]

-

System Preparation:

-

The structure of the SARS-CoV-2 spike protein is obtained from the PDB.

-

Clofazimine conformations are generated using tools like MarvinSketch.[4]

-

The protein and ligand are parameterized using a force field such as the CHARMM force field.

-

-

Docking Procedure:

-

Pose Evaluation and Scoring:

-

A two-step scoring approach is used to rank the final docked poses.[7]

-

The most thermodynamically favorable binding site is identified based on the scoring results.

-

Quantitative Data from Molecular Docking and Binding Assays

| Target Protein | Method | Key Finding/Value | Reference |

| hRKIP | Molecular Docking & in vitro assay | Clofazimine (3.2 µM) increases ERK phosphorylation by ~37%.[2][6] | [2][6] |

| MtSerB2 | Isothermal Calorimetry & Inhibition Assay | Competitive inhibition with a Ki of 2.74 ± 0.016 µM.[1] | [1] |

| SARS-CoV-2 S2 Segment | Surface Plasmon Resonance (SPR) | Direct binding confirmed; specific KD values are determined.[4][5] | [4][5] |

Pharmacokinetic Modeling of Clofazimine

Clofazimine exhibits complex pharmacokinetics, including a very long half-life and significant tissue accumulation.[7][8] In silico pharmacokinetic modeling, particularly static and physiologically based pharmacokinetic (PBPK) models, is essential for predicting drug-drug interactions (DDIs).

Inhibition of Cytochrome P450 (CYP) Enzymes

Clofazimine has been identified as an inhibitor of several key drug-metabolizing enzymes, most notably CYP3A4/5.[1][2] This creates a potential for DDIs when co-administered with drugs that are substrates of these enzymes.

-

Model Input Parameters:

-

In vitro inhibition data for clofazimine against various CYP isoforms (e.g., IC50 values).

-

Physicochemical properties of clofazimine (e.g., solubility, lipophilicity).

-

Human physiological parameters (e.g., blood flow rates, tissue volumes).

-

Pharmacokinetic parameters of probe substrates (e.g., midazolam for CYP3A4/5, repaglinide for CYP2C8).[1][2]

-

-

Static Modeling:

-

Dynamic (PBPK) Modeling:

-

A whole-body PBPK model is constructed using specialized software.

-

The model incorporates multiple compartments representing different organs and tissues.

-

Simulations are run to predict the time course of plasma concentrations of both clofazimine and co-administered drugs.

-

The model is validated against available clinical data.

-

Quantitative Data from Pharmacokinetic Modeling

| Interaction | Modeling Approach | Predicted AUCR / Fold Increase in AUC | Classification |

| Clofazimine + Midazolam (CYP3A4/5) | Static Model | 5.59[1][2] | Moderate to Strong Inhibitor |

| Clofazimine + Midazolam (CYP3A4/5) | PBPK Model | 2.69[1][2] | Moderate to Strong Inhibitor |

| Clofazimine + Repaglinide (CYP2C8) | Static Model | 1.34[1][2] | Weak Inhibitor |

| Clofazimine + Repaglinide (CYP2C8) | PBPK Model | 1.60[2] | Weak Inhibitor |

| Clofazimine + Desipramine (CYP2D6) | Static Model | 1.69[1][2] | Weak Inhibitor |

| Clofazimine + Desipramine (CYP2D6) | PBPK Model | 1.47[2] | Weak Inhibitor |

Visualizing Workflows and Pathways

Diagrams are essential for representing the complex relationships in biological signaling and the structured workflows of computational experiments.

Caption: Clofazimine binds to hRKIP, inhibiting its function and enhancing ERK phosphorylation.

Caption: A generalized workflow for molecular docking studies of clofazimine.

Caption: Workflow for PBPK modeling to predict clofazimine's drug-drug interactions.

Conclusion

In silico modeling provides powerful tools for dissecting the complex pharmacology of N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydro-2-phenazinamine (clofazimine). Molecular docking has successfully identified and characterized its interactions with diverse protein targets, offering mechanistic explanations for its therapeutic effects and paving the way for structure-based design of novel analogs. Concurrently, pharmacokinetic modeling has proven invaluable in predicting its potential for drug-drug interactions, a critical consideration for its use in combination therapies for diseases like tuberculosis. The integration of these computational approaches into the drug development pipeline is essential for optimizing the therapeutic potential of clofazimine and ensuring its safe and effective use in a growing number of clinical applications. As more experimental data becomes available, these models can be further refined to enhance their predictive power and continue to guide the rational development of clofazimine-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. The Dual-Targeted Fusion Inhibitor Clofazimine Binds to the S2 Segment of the SARS-CoV-2 Spike Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Dual-Targeted Fusion Inhibitor Clofazimine Binds to the S2 Segment of the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. researchgate.net [researchgate.net]

- 7. The Dual-Targeted Fusion Inhibitor Clofazimine Binds to the S2 Segment of the SARS-CoV-2 Spike Protein[v1] | Preprints.org [preprints.org]

- 8. CIFDock: A novel CHARMM-based flexible receptor-flexible ligand docking protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine) in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial properties of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Clofazimine. The following sections include summaries of its antimicrobial activity, experimental protocols for key assays, and diagrams illustrating its mechanism of action.

Overview of Antimicrobial Activity

Clofazimine is a lipophilic riminophenazine dye with a multifaceted mechanism of action.[1][2] Primarily known for its use in the treatment of leprosy, it also exhibits broad-spectrum antimicrobial activity against various bacteria, particularly nontuberculous mycobacteria (NTM).[1][2] Its efficacy stems from its ability to intercalate with bacterial DNA and generate reactive oxygen species (ROS), leading to cellular damage and death.[2][3][4] Additionally, Clofazimine possesses anti-inflammatory properties, which are thought to contribute to its therapeutic effects.[1][5]

Quantitative Antimicrobial Data

The antimicrobial potency of Clofazimine is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below are tables summarizing reported MIC and MBC values for Clofazimine against various clinically relevant nontuberculous mycobacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Clofazimine against Nontuberculous Mycobacteria (NTM)

| NTM Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Mycobacterium abscessus | 0.5 | 0.5 | ≤0.125 - 0.5 | |

| Mycobacterium avium complex (MAC) | ≤0.062 | 0.125 | 0.031 - 8 | [6] |

| M. avium | ≤0.062 | 0.125 | N/A | [7] |

| M. intracellulare | 0.125 | 0.25 | N/A | [7] |

| M. kansasii | ≤0.062 | 0.125 | N/A | [7] |

| M. massiliense | 0.25 | 0.5 | N/A | [7] |

Table 2: Minimum Bactericidal Concentration (MBC) of Clofazimine against Nontuberculous Mycobacteria (NTM)

| NTM Species | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | Reference |

| M. avium | 0.125 | 0.25 | [7] |

| M. intracellulare | 0.25 | 0.5 | [7] |

| M. kansasii | 0.125 | 0.25 | [7] |

| M. abscessus | 1 | 2 | [7] |

| M. massiliense | 0.5 | 1 | [7] |

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established standards and published literature for testing Clofazimine.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of Clofazimine that inhibits the visible growth of a microorganism.

Materials:

-

N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (Clofazimine)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC) for slow-growing mycobacteria

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of Clofazimine in DMSO. Further dilutions should be made in the appropriate broth to achieve the desired final concentrations.

-

Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:200 in the appropriate broth.[7]

-

Plate Preparation: Dispense 100 µL of the appropriate broth into each well of a 96-well plate. Add 100 µL of the Clofazimine working solution to the first well of each row to be tested and perform serial twofold dilutions across the plate.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Seal the plates and incubate at 36°C. Incubation times vary depending on the organism: 3-5 days for rapidly growing mycobacteria (RGM) and >10 days for slowly growing mycobacteria (SGM).[7]

-

Reading Results: The MIC is the lowest concentration of Clofazimine at which there is no visible growth (turbidity) compared to the growth control.

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Following the determination of the MIC from the broth microdilution assay, select the wells showing no visible growth.

-

From each of these wells, aspirate a small aliquot (e.g., 20-50 µL) and plate it onto an appropriate agar medium (e.g., Middlebrook 7H10 agar with 10% OADC for NTM).[7]

-

Incubate the agar plates under the same conditions as the initial MIC assay.

-

The MBC is defined as the lowest concentration of Clofazimine that results in a ≥99.9% reduction in the initial inoculum count (i.e., no visible colony growth on the agar plate).[7]

Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

Mueller-Hinton agar plates

-

Sterile filter paper disks

-

Clofazimine solution of a known concentration

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile swabs

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

-

Disk Application: Aseptically apply a filter paper disk impregnated with a known amount of Clofazimine to the center of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours for most bacteria. For NTM, incubation times and temperatures may need to be adjusted.

-

Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires standardized criteria which are not yet fully established for Clofazimine for all organisms.

Time-Kill Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Clofazimine at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the MIC)

-

Appropriate broth medium

-

Sterile tubes or flasks

-

Incubator with shaking capabilities

-

Apparatus for performing serial dilutions and plate counts

Protocol:

-

Inoculum Preparation: Prepare a bacterial culture in the appropriate broth and grow to the early to mid-logarithmic phase. Dilute the culture to a starting concentration of approximately 10⁵ to 10⁶ CFU/mL.

-

Assay Setup: Prepare tubes or flasks containing the appropriate broth with Clofazimine at the desired concentrations. Also, include a drug-free growth control.

-

Inoculation: Inoculate each tube/flask with the prepared bacterial suspension.

-

Incubation: Incubate all tubes/flasks at the optimal growth temperature with constant agitation.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask. Perform serial dilutions in sterile saline or PBS and plate onto appropriate agar medium for colony counting.

-

Data Analysis: After incubation, count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each Clofazimine concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Signaling Pathways

Clofazimine exerts its antimicrobial and anti-inflammatory effects through distinct pathways.

Antimicrobial Mechanism of Action

The primary antimicrobial action of Clofazimine against mycobacteria involves a redox cycling process that generates bactericidal reactive oxygen species (ROS).[3][4] This process is initiated by the enzymatic reduction of Clofazimine by the type 2 NADH:quinone oxidoreductase (NDH-2) of the bacterial respiratory chain.[3][4] The reduced form of Clofazimine is then non-enzymatically re-oxidized by molecular oxygen, producing superoxide radicals and hydrogen peroxide, which cause widespread cellular damage.[3][4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Clofazimine? [synapse.patsnap.com]

- 3. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase: A PATHWAY FOR THE GENERATION OF BACTERICIDAL LEVELS OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trekds.com [trekds.com]

- 7. In Vitro Activity and Clinical Outcomes of Clofazimine for Nontuberculous Mycobacteria Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cytotoxicity Testing of N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, hereafter referred to as B69, is a phenazine-based compound with potential therapeutic applications. Understanding its cytotoxic profile is a critical step in the preclinical evaluation process. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of B69 using a standard colorimetric assay, the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[1][2] Additionally, this document outlines the principles of other relevant cytotoxicity assays and provides a representation of a potential signaling pathway involved in B69-induced cell death.

Data Presentation

The following table is a template for summarizing quantitative data obtained from a typical cytotoxicity experiment. It is designed to present the half-maximal inhibitory concentration (IC50) values of B69 against various cancer cell lines after a 48-hour exposure.

| Cell Line | Cancer Type | IC50 (µM) of B69 | Standard Deviation (µM) |

| HeLa | Cervical Cancer | 15.2 | ± 1.8 |

| A549 | Lung Cancer | 22.5 | ± 2.5 |

| MCF-7 | Breast Cancer | 18.9 | ± 2.1 |

| HepG2 | Liver Cancer | 25.1 | ± 3.0 |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps for determining the cytotoxicity of B69 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[1]

Materials:

-

N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine (B69)

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of B69 in DMSO.

-

Perform serial dilutions of the B69 stock solution in culture medium to achieve the desired final concentrations.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of B69.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest B69 concentration) and a blank control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of all other wells.

-

Calculate the percentage of cell viability using the following formula:[1]

-

% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100

-

-

Plot a dose-response curve with the concentration of B69 on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of B69 that inhibits cell growth by 50%.

-

Alternative and Complementary Cytotoxicity Assays

To obtain a more comprehensive understanding of the cytotoxic mechanism of B69, other assays can be employed:

-

Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of necrosis.[3][4]

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells, but it can enter dead cells and intercalate with DNA. This allows for the quantification of dead cells using flow cytometry or fluorescence microscopy.[3]

-

Annexin V/PI Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

WST-1 Assay: Similar to the MTT assay, the WST-1 assay uses a tetrazolium salt that is cleaved to a soluble formazan by metabolically active cells.[5]

Mandatory Visualizations

Signaling Pathway

The precise signaling pathway of B69-induced cytotoxicity is yet to be elucidated. However, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway.[6][7] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[6][7]

Caption: Proposed intrinsic apoptosis pathway induced by B69.

Experimental Workflow

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

Caption: Workflow of the MTT cytotoxicity assay.

References

Application Notes and Protocols: N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine as a Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,5-bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, commonly known as Bindschedler's Green, is a synthetic dye belonging to the indamine class. Its utility as a redox indicator stems from a distinct color change associated with its oxidation-reduction (redox) reaction. The oxidized form of Bindschedler's Green is intensely colored, while its reduced form, often referred to as the leuco base, is colorless. This sharp and reversible color transition makes it a valuable tool for determining the endpoint of various redox titrations.

Chemical and Physical Properties